molecular formula C8H5BrF4O B1272966 1-Bromo-3-(1,1,2,2-tetrafluoroethoxy)benzene CAS No. 527751-45-7

1-Bromo-3-(1,1,2,2-tetrafluoroethoxy)benzene

Cat. No.: B1272966
CAS No.: 527751-45-7
M. Wt: 273.02 g/mol
InChI Key: ALQQXORYKLCHJY-UHFFFAOYSA-N
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Description

1-Bromo-3-(1,1,2,2-tetrafluoroethoxy)benzene is an organic compound with the molecular formula C8H5BrF4O It is a brominated aromatic ether, characterized by the presence of a bromine atom and a tetrafluoroethoxy group attached to a benzene ring

Preparation Methods

The synthesis of 1-Bromo-3-(1,1,2,2-tetrafluoroethoxy)benzene typically involves the reaction of 3-bromophenol with 1,1,2,2-tetrafluoroethanol in the presence of a suitable base, such as potassium carbonate, under reflux conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the phenol is replaced by the tetrafluoroethoxy group. The reaction conditions often include the use of an inert solvent like dimethylformamide (DMF) to facilitate the process.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for larger-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-Bromo-3-(1,1,2,2-tetrafluoroethoxy)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions. For example, reacting with an amine in the presence of a palladium catalyst can yield the corresponding amine derivative.

    Oxidation Reactions: The compound can be oxidized to introduce functional groups like hydroxyl or carbonyl groups. Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction Reactions: The aromatic ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon.

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution with an amine would yield an amine derivative, while oxidation might produce a phenol or quinone derivative.

Scientific Research Applications

1-Bromo-3-(1,1,2,2-tetrafluoroethoxy)benzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which 1-Bromo-3-(1,1,2,2-tetrafluoroethoxy)benzene exerts its effects depends on the specific application. In chemical reactions, the bromine atom acts as a leaving group, facilitating nucleophilic substitution reactions. The tetrafluoroethoxy group can influence the electronic properties of the benzene ring, affecting reactivity and interaction with other molecules.

In biological systems, the compound may interact with enzymes or receptors, potentially inhibiting or modifying their activity. The exact molecular targets and pathways involved would depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

1-Bromo-3-(1,1,2,2-tetrafluoroethoxy)benzene can be compared with other brominated aromatic ethers, such as:

    1-Bromo-3-(trifluoromethoxy)benzene: This compound has a trifluoromethoxy group instead of a tetrafluoroethoxy group. The additional fluorine atom in the tetrafluoroethoxy group can significantly alter the compound’s electronic properties and reactivity.

    1-Bromo-4-(1,1,2,2-tetrafluoroethoxy)benzene: This isomer has the tetrafluoroethoxy group in the para position relative to the bromine atom, which can affect the compound’s steric and electronic properties.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the tetrafluoroethoxy group, which imparts distinct chemical and physical properties compared to its analogs.

Properties

IUPAC Name

1-bromo-3-(1,1,2,2-tetrafluoroethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF4O/c9-5-2-1-3-6(4-5)14-8(12,13)7(10)11/h1-4,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALQQXORYKLCHJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)OC(C(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60381009
Record name 1-bromo-3-(1,1,2,2-tetrafluoroethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60381009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

527751-45-7
Record name 1-Bromo-3-(1,1,2,2-tetrafluoroethoxy)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=527751-45-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-bromo-3-(1,1,2,2-tetrafluoroethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60381009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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